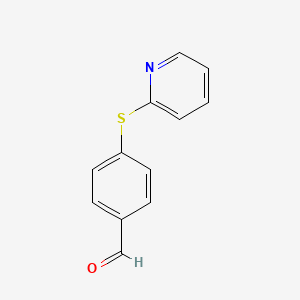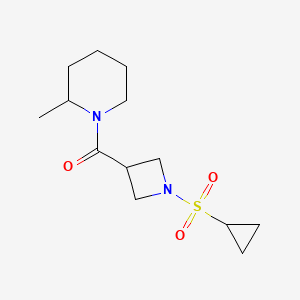![molecular formula C18H16N6 B2717369 [1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine CAS No. 393820-46-7](/img/structure/B2717369.png)
[1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a heterocyclic compound that features a pyrazolo[4,5-e]pyrimidine core
Mechanism of Action
Target of Action
The primary target of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylSimilar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a key regulator of the cell cycle .
Mode of Action
The exact mode of action of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylIf it acts similarly to other pyrazolo[3,4-d]pyrimidine derivatives, it may inhibit cdk2, leading to alterations in cell cycle progression .
Biochemical Pathways
The specific biochemical pathways affected by 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylInhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine are not specified in the search results. These properties would be crucial in determining the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylSimilar compounds have shown significant inhibitory activity against certain cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is not detailed in the search results. Such factors could include pH, temperature, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl(3-pyridylmethyl)amine is a part of the pyrazolo[3,4-d]pyrimidine family, which are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This compound has shown significant inhibitory activity against CDK2/cyclin A2, a key enzyme in cell cycle regulation .
Cellular Effects
This compound has demonstrated cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . It has been observed to cause significant alterations in cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl(3-pyridylmethyl)amine involves its interaction with CDK2/cyclin A2 . It acts as an inhibitor, disrupting the normal function of this enzyme and leading to alterations in cell cycle progression .
Temporal Effects in Laboratory Settings
While specific temporal effects of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl(3-pyridylmethyl)amine have not been reported, it’s known that the compound’s effects on cell viability and enzyme inhibition are dose-dependent .
Metabolic Pathways
Given its inhibitory activity against CDK2/cyclin A2, it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2/cyclin A2, it may be localized in regions of the cell where this enzyme is active .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves the following steps:
- Formation of the Pyrazolo[4,5-e]pyrimidine Core : This can be achieved through the cyclization of appropriate precursors such as 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3) and hexamethyldisilazane .
- Substitution Reactions : The introduction of the 3-methylphenyl and 3-pyridylmethyl groups can be accomplished through nucleophilic substitution reactions using appropriate halogenated precursors and base catalysts .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding alcohols or ketones.
- Reduction : Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
- Substitution : The compound can participate in various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution : Halogenated precursors and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed.
- Oxidation : Formation of alcohols or ketones.
- Reduction : Formation of dihydropyrimidine derivatives.
- Substitution : Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine has several applications in scientific research:
- Medicinal Chemistry : It is investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor tyrosine kinase (EGFR-TK), showing promising anti-cancer properties .
- Biological Studies : The compound is used in studies related to cell cycle regulation and apoptosis induction in cancer cells .
- Pharmaceutical Development : It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory conditions .
Comparison with Similar Compounds
Similar Compounds:
- Pyrazolo[3,4-d]pyrimidine Derivatives : These compounds share a similar core structure and exhibit comparable biological activities, such as CDK2 and EGFR-TK inhibition .
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives : These derivatives also target CDK2 and show potent anti-cancer properties .
- 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is unique due to its specific substitution pattern, which may confer distinct binding affinities and selectivities for its molecular targets compared to other similar compounds .
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-13-4-2-6-15(8-13)24-18-16(11-23-24)17(21-12-22-18)20-10-14-5-3-7-19-9-14/h2-9,11-12H,10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXZORQORJHUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
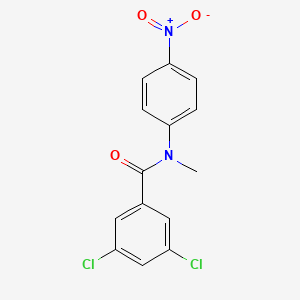
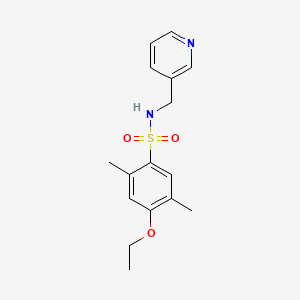
![3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2717288.png)
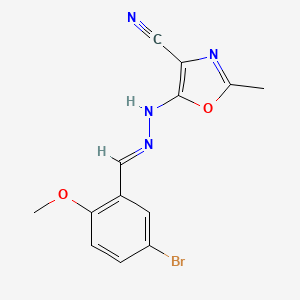
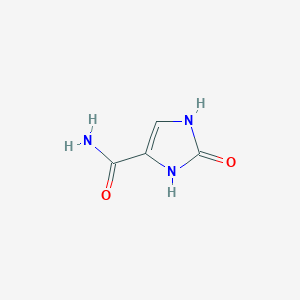
![2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2717295.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717296.png)
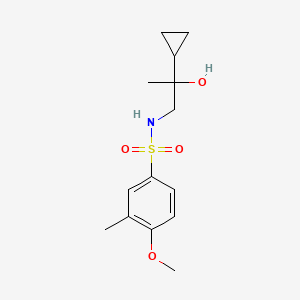
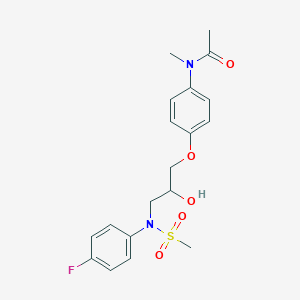
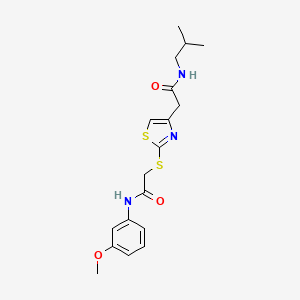
![3-(2-methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2717305.png)
![2,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2717307.png)
